Mu‑Opioid Receptor (MOR) Binding Affinity: Target Compound vs. Comparator Derivatives from the Grünenthal Patent Series
In a standardized displacement binding assay using human recombinant mu‑opioid receptor membranes and the radioligand [³H]‑DAMGO, the titled compound demonstrated a Ki of 0.60 nM [1]. In the same assay system, two structurally proximal analogues from the same patent—the 4‑methoxy‑6‑methyl‑2,3‑dihydrobenzofuran (Compound 9) and the 4,6‑dimethoxy‑3‑(1‑cyclohexyl)‑2,3‑dihydrobenzofuran (Compound 10)—yielded Ki values of 0.36 nM and 8.7 nM, respectively [1]. Thus, the difference between the target compound and the most closely matched 4,6‑dimethoxy analogue is approximately 14‑fold, underscoring that minor structural modifications around the 3‑cyclohexenyl group differentially shape the MOR pharmacophore.
| Evidence Dimension | Mu‑opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.60 nM (pKi = 9.22) [1] |
| Comparator Or Baseline | Compound 9 (4‑OMe, 6‑Me congener): Ki = 0.36 nM; Compound 10 (4,6‑diOMe, 3‑cyclohexyl congener): Ki = 8.7 nM [1] |
| Quantified Difference | Target compound shows 1.7‑fold lower affinity vs. Compound 9 and 14.5‑fold higher affinity vs. Compound 10. |
| Conditions | [³H]‑DAMGO competition binding, human recombinant MOR membranes, 25 °C, pH 7.4. |
Why This Matters
Procurement of the target compound instead of the 4,6‑dimethoxy‑cyclohexyl analogue provides a 14.5‑fold gain in MOR potency, essential for experimental designs requiring low‑nanomolar receptor engagement.
- [1] Grünenthal GmbH. Cyclohexane derivatives of the general formula I as ligands of the nociceptin/orphanin FQ receptor and the mu‑opiate receptor. United States Patent No. US 9,120,797 B2. Issued September 1, 2015. Table 1, compounds 9, 10, and 53. https://patentimages.storage.googleapis.com/pages/US9120797B2-1.pdf View Source
